Ergosterol D -

Ergosterol D

Catalog Number: EVT-1584989
CAS Number:
Molecular Formula: C28H44O
Molecular Weight: 396.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Ergosterol D is an ergostanoid. It has a role as a metabolite.
Overview

Ergosterol D is a significant sterol compound primarily found in fungi, particularly within the cell membranes of yeast and molds. It plays a crucial role in maintaining membrane integrity and fluidity, similar to cholesterol in animal cells. Ergosterol D is recognized not only for its biological functions but also for its implications in pharmacology, particularly as a target for antifungal drugs.

Source

Ergosterol D is predominantly sourced from various fungi, including species such as Saccharomyces cerevisiae (baker's yeast) and Candida albicans. These organisms synthesize ergosterol through complex biosynthetic pathways involving numerous enzymes and intermediates. The compound can also be isolated from mushrooms and other fungal sources, where it exists both in free and esterified forms, contributing to different biological activities.

Classification

Ergosterol D belongs to the class of sterols, which are a subgroup of steroids characterized by a four-ring core structure. It is specifically classified as a terpenoid, which indicates its biosynthetic origin from isoprene units. This classification highlights its structural complexity and functional diversity in biological systems.

Synthesis Analysis

Methods

The synthesis of Ergosterol D involves multiple enzymatic steps within the ergosterol biosynthetic pathway. This pathway can be divided into two main modules: the squalene biosynthetic module and the post-squalene biosynthetic module. Key enzymes involved include:

  • HMG-CoA reductase: Catalyzes the conversion of HMG-CoA to mevalonate, a crucial precursor.
  • Squalene synthase: Converts farnesyl pyrophosphate to squalene.
  • C-14 sterol reductase: Responsible for the final steps leading to ergosterol formation.

Technical Details

Recent advancements have focused on engineering metabolic pathways in Saccharomyces cerevisiae to enhance ergosterol production. Techniques such as overexpression of specific genes (e.g., ACC1, which encodes acetyl-CoA carboxylase) have been employed to increase yields significantly. For instance, a study reported an increase in ergosterol content from 16.7 mg/g dry cell weight to 40.6 mg/g through genetic manipulation and optimized fermentation conditions .

Molecular Structure Analysis

Structure

Ergosterol D has a complex molecular structure characterized by:

  • A four-ring steroid backbone.
  • A double bond between carbons 5 and 6.
  • A side chain at carbon 17 that contributes to its hydrophobic properties.

Data

The molecular formula of Ergosterol D is C27H44OC_{27}H_{44}O, with a molecular weight of approximately 402.65 g/mol. Its structural characteristics allow it to integrate into lipid bilayers, influencing membrane fluidity and permeability.

Chemical Reactions Analysis

Reactions

Ergosterol D participates in various biochemical reactions, primarily as a substrate for enzymatic modifications during its biosynthesis and degradation. Notably:

  • C-14 Reduction: This reaction is catalyzed by the enzyme Erg24p, which converts intermediates into ergosterol.
  • Esterification: Ergosterol can undergo esterification reactions, forming sterol esters that are stored in lipid droplets.

Technical Details

The inhibition of ergosterol synthesis has been targeted by novel antifungal compounds that disrupt these enzymatic processes, demonstrating the compound's critical role in fungal viability .

Mechanism of Action

Process

The mechanism of action of Ergosterol D primarily revolves around its incorporation into fungal cell membranes. It modulates membrane fluidity and serves as a precursor for other bioactive compounds. When inhibited or disrupted by antifungal agents (e.g., azoles), fungal cells exhibit compromised membrane integrity, leading to cell death.

Data

Studies have shown that antifungal drugs like fluconazole inhibit ergosterol biosynthesis effectively, resulting in altered membrane composition and function . The correlation between ergosterol levels and antifungal susceptibility underscores its importance as a therapeutic target.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Ergosterol D typically appears as a white crystalline powder.
  • Solubility: It is soluble in organic solvents such as chloroform and methanol but insoluble in water.

Chemical Properties

  • Melting Point: Approximately 150°C.
  • Absorption Spectrum: Exhibits characteristic absorbance peaks between 240 nm and 300 nm when analyzed spectrophotometrically .

These properties are critical for its identification and quantification in laboratory settings.

Applications

Scientific Uses

Ergosterol D has several scientific applications:

  • Antifungal Research: It serves as a key target for developing antifungal therapies aimed at disrupting fungal cell membrane integrity.
  • Biochemical Studies: Used as a model compound in studies investigating sterol metabolism and membrane biology.
  • Nutritional Studies: Its presence in dietary sources such as mushrooms makes it relevant in nutrition science.
Biosynthesis Pathway and Enzymatic Regulation

Mevalonate Pathway Integration in Sterol Genesis

The mevalonate (MVA) pathway serves as the foundational metabolic route for ergosterol biosynthesis, converting acetyl-CoA to isoprenoid precursors essential for sterol骨架 formation. This pathway initiates with the condensation of two acetyl-CoA molecules catalyzed by acetoacetyl-CoA thiolase (Erg10), forming acetoacetyl-CoA. Subsequent reaction with a third acetyl-CoA by HMG-CoA synthase (Erg13) yields 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). The rate-limiting step involves the NADPH-dependent reduction of HMG-CoA to mevalonate, catalyzed by HMG-CoA reductase (Hmg1/Hmg2 in yeast). This enzymatic commitment point consumes substantial cellular energy, requiring 24 ATP and 16 NADPH molecules per ergosterol molecule synthesized [1] [4].

Mevalonate undergoes sequential phosphorylation and decarboxylation via mevalonate kinase (Erg12), phosphomevalonate kinase (Erg8), and mevalonate diphosphate decarboxylase (Erg19) to produce isopentenyl diphosphate (IPP). Isopentenyl diphosphate isomerase (Idi1) isomerizes IPP to dimethylallyl diphosphate (DMAPP), enabling farnesyl pyrophosphate synthase (Erg20) to catalyze head-to-tail condensations, yielding the C₁₅ intermediate farnesyl pyrophosphate (FPP). FPP represents the critical branch point for triterpenoid biosynthesis, directing carbon flux toward squalene and ultimately ergosterol [4] [9].

Table 1: Key Enzymes in the Mevalonate Pathway Precursor to Ergosterol Synthesis

EnzymeEC NumberFunctionLocalization
Acetoacetyl-CoA thiolase (Erg10)EC 2.3.1.9Acetyl-CoA condensation to acetoacetyl-CoAVacuole
HMG-CoA synthase (Erg13)EC 2.3.3.10HMG-CoA synthesis from acetoacetyl-CoAMitochondria
HMG-CoA reductase (Hmg1/2)EC 1.1.1.34Rate-limiting reduction to mevalonateMitochondria/ER
Mevalonate kinase (Erg12)EC 2.7.1.36Mevalonate phosphorylationCytosol
Farnesyl diphosphate synthase (Erg20)EC 2.5.1.10Synthesis of C₁₅ farnesyl pyrophosphate (FPP)Cytosol

ERG Gene Cluster Functionality in Late-Stage Modifications

The late-stage ergosterol biosynthesis pathway transforms squalene into functional ergosterol through a series of oxygen- and iron-dependent reactions orchestrated by ERG gene products. Squalene synthase (Erg9) first condenses two FPP molecules to form squalene, which undergoes epoxidation by squalene epoxidase (Erg1)—a flavin adenine dinucleotide (FAD)-dependent monooxygenase requiring molecular oxygen and NADPH. Subsequent cyclization by lanosterol synthase (Erg7) generates the first sterol环 system, lanosterol [1] [10].

Lanosterol then undergoes extensive modifications:

  • C-14 demethylation by cytochrome P450 lanosterol 14α-demethylase (Erg11/CYP51), requiring molecular oxygen and heme-bound iron
  • C-4 demethylation via the multi-enzyme complex (Erg25, Erg26, Erg27)
  • C-24 methylation by sterol methyltransferase (Erg6)
  • Introduction of Δ⁵,⁷,²² unsaturations by Erg3, Erg5, and Erg2 isomerase
  • Final Δ²⁴(²⁸) reduction by Erg4 [1] [8]

This pathway exhibits significant substrate promiscuity among late enzymes (Erg2–Erg6), enabling partial functional redundancy. Genetic disruptions in early ERG genes (e.g., ERG11, ERG1) typically cause lethality without exogenous sterol supplementation, while mutations in later steps (ERG2–ERG6) permit survival due to accumulation of alternative sterols with membrane-integratable properties. Notably, Erg11 serves as the primary target for azole antifungals, which coordinate the heme iron atom, blocking demethylation. Inhibition triggers accumulation of toxic methylated sterols (e.g., 14α-methylergosta-8,24(28)-dienol), disrupting membrane architecture [1] [8].

Table 2: Core ERG Enzymes in Late-Stage Ergosterol Biosynthesis and Antifungal Targets

EnzymeReaction CatalyzedCofactor RequirementsAntifungal Target
Squalene epoxidase (Erg1)Squalene → 2,3-OxidosqualeneFAD, O₂, NADPHAllylamines (terbinafine)
Lanosterol 14α-demethylase (Erg11)Lanosterol → 4,4-Dimethylcholesta-8,14,24-trienolHeme-Fe, O₂, CYP450Azoles (fluconazole)
C-14 reductase (Erg24)Reduction of Δ¹⁴ double bondNADPHMorpholines (fenpropimorph)
C-8 sterol isomerase (Erg2)Isomerization of Δ⁸→Δ⁷NoneMorpholines
C-5 sterol desaturase (Erg3)Introduction of Δ⁵ bondOxo-diiron center, O₂

Transcriptional Regulation by Upc2 and Hap Complexes

Transcriptional control of ergosterol biosynthesis integrates sterol sensing, oxygen availability, and iron homeostasis through specialized transcription factors. The Upc2/Ecm22 regulators (Zn₂-Cys₆-type) activate ERG gene expression upon sterol depletion. Upc2 contains a C-terminal ergosterol-sensing domain with a hydrophobic pocket that binds ergosterol under replete conditions, sequestering the protein in the cytoplasm. Under sterol depletion, ergosterol dissociation triggers nuclear translocation, where Upc2 binds sterol regulatory elements (SREs; consensus 5′-TATACGA-3′) in ERG gene promoters, driving expression [1] [3].

The Hap complex (Hap1/Hap2/3/4/5) provides heme-dependent regulation. Hap1 functions as a dual regulator:

  • Under heme sufficiency, Hap1 activates ERG genes (e.g., ERG11, ERG25) through direct binding to CGG triplets
  • Under heme deficiency, Hap1 recruits the Tup1-Ssn6 co-repressor complex, downregulating ERG transcription to prevent accumulation of toxic intermediates [5]

Iron bioavailability intricately modulates this network, as heme synthesis requires iron, and four ERG enzymes (Erg3, Erg11, Erg25, Erg5) depend on iron as a cofactor. Iron limitation induces:

  • Heme depletion, activating Hap1-Tup1 repression
  • Sterol depletion, activating Upc2This dual input creates a fine-tuned oscillatory response—initial iron deficiency upregulates ERG genes via Upc2, while prolonged deficiency engages Hap1-mediated repression to prevent metabolic imbalance [5].

Table 3: Transcriptional Regulators of Ergosterol Biosynthesis

Transcription FactorActivating SignalRepressing SignalDNA Binding SiteTarget ERG Genes
Upc2/Ecm22Sterol depletion, AnaerobiosisErgosterol bindingTATACGA (SRE/AR1c)ERG1, ERG2, ERG3, ERG11
Hap1Heme-boundHeme-free + Tup1-Ssn6CGG/CGC repeatsERG11, ERG25
Hap2/3/4/5 complexRespiratory competenceCCAAT boxERG10, ERG13

Post-Translational Control of Lanosterol 14α-Demethylase

Beyond transcriptional regulation, post-translational mechanisms precisely modulate the activity and stability of Erg11 (CYP51), the pivotal enzyme targeted by azole antifungals. Erg11 functions as a membrane-associated monooxygenase requiring electron transfer from NADPH-cytochrome P450 reductase (Ncp1). Its catalytic cycle involves:

  • Substrate (lanosterol) binding
  • First electron transfer from Ncp1
  • Oxygen activation
  • Second electron transfer
  • Oxygen insertion and demethylation

This enzyme is regulated by:

  • Heme availability: Heme acts as an essential prosthetic group; heme deficiency triggers Erg11 ubiquitination and proteasomal degradation
  • Redox partners: Ncp1 abundance directly impacts Erg11 turnover rate
  • Phosphorylation: Kinase-mediated phosphorylation at Ser/Thr residues modulates Erg11 membrane association and activity [1] [4]

Fungi deploy pathway-specific feedback mechanisms beyond ergosterol-mediated repression. In Neurospora crassa, targeted upregulation occurs upon specific enzyme inhibition:

  • ERG24/ERG2 inhibition activates transcription factors SAH-2/AtrR, upregulating erg24, erg2, erg25, and erg3
  • ERG11 inhibition induces NcSR factor, enhancing erg11 and erg6 expressionThis precision regulation minimizes accumulation of toxic intermediates while restoring pathway flux [7].

Additionally, substrate-induced stabilization occurs where lanosterol binding enhances Erg11 conformational stability, while azole binding promotes misfolding and degradation. This mechanism explains paradoxical overexpression effects—in some azole-resistant strains, increased ERG11 transcription does not proportionally increase Erg11 activity due to accelerated degradation of drug-bound enzyme [1] [6].

Properties

Product Name

Ergosterol D

IUPAC Name

(3S,5S,10S,13R,14R,17R)-17-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,5,6,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol

Molecular Formula

C28H44O

Molecular Weight

396.6 g/mol

InChI

InChI=1S/C28H44O/c1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6/h7-8,10,14,18-22,24-25,29H,9,11-13,15-17H2,1-6H3/b8-7+/t19-,20+,21-,22-,24+,25-,27-,28+/m0/s1

InChI Key

XSMGJKKUFBTARU-MJXYXNKESA-N

Canonical SMILES

CC(C)C(C)C=CC(C)C1CCC2C1(CC=C3C2=CCC4C3(CCC(C4)O)C)C

Isomeric SMILES

C[C@H](/C=C/[C@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC=C3C2=CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.